molecular formula C8H10 B14754519 7-Methylidenebicyclo[2.2.1]hept-2-ene CAS No. 694-69-9

7-Methylidenebicyclo[2.2.1]hept-2-ene

Cat. No.: B14754519
CAS No.: 694-69-9
M. Wt: 106.16 g/mol
InChI Key: WOGPFDVPMQIJBO-UHFFFAOYSA-N
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Description

7-Methylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure characterized by two crossed double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidenebicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. For instance, the reaction between cyclopentadiene and methylene cyclopropane can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

7-Methylidenebicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The exocyclic double bond can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogen sources like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated bicyclic compounds.

    Substitution: Halogenated derivatives, such as 7-bromo-7-methylidenebicyclo[2.2.1]hept-2-ene.

Scientific Research Applications

7-Methylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 7-Methylidenebicyclo[2.2.1]hept-2-ene involves its reactivity towards various electrophiles and nucleophiles. The exocyclic double bond is particularly reactive, allowing for a range of chemical transformations. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles for various organic reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene:

    Bicyclo[2.2.1]hepta-2,5-diene: This compound has two conjugated double bonds within the bicyclic framework.

Uniqueness

7-Methylidenebicyclo[2.2.1]hept-2-ene is unique due to its exocyclic double bond, which imparts distinct reactivity compared to other bicyclic compounds. This feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

694-69-9

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

7-methylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H10/c1-6-7-2-3-8(6)5-4-7/h2-3,7-8H,1,4-5H2

InChI Key

WOGPFDVPMQIJBO-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCC1C=C2

Origin of Product

United States

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